(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-iodo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2OS/c1-22-17-13-7-3-2-6-12(13)10-11-16(17)24-19(22)21-18(23)14-8-4-5-9-15(14)20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVHRBKALKOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide.
Formation of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthothiazole moiety.
Coupling Reactions: The benzamide group can engage in coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as thiols, amines, or alkoxides can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or photonic materials. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogues in the Naphthothiazole Family
2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
This compound (CAS 1042-84-8) shares the naphthothiazole core and methyl-ylidene system but replaces the iodo-benzamide group with a phenacylidene (benzoylmethylene) substituent . The absence of iodine and the presence of a ketone group reduce its molecular weight (317.4 g/mol vs. ~446.3 g/mol for the target compound) and alter solubility. The ketone group may enhance reactivity in nucleophilic additions compared to the amide’s hydrogen-bonding capability .
Naphthothiazolium Dyes with Sulfonate Groups
Cyanine dyes like (Z)-3-(2-((3-(3-sulfonatopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)naphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate () incorporate sulfonate groups to improve water solubility. In contrast, the target compound’s iodine and benzamide substituents likely reduce aqueous solubility, favoring organic solvents. The sulfonate dyes exhibit strong aggregation in aqueous systems and stable optical properties, whereas the target compound’s iodine may enhance polarizability and UV absorption .
Ethyl-Substituted Naphthothiazolium Derivatives
Compounds such as 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propen-1-yl]naphtho[1,2-d]thiazol-1-ium iodide () feature ethyl groups and extended conjugated systems. The iodide counterion in these dyes contrasts with the covalent iodine in the target compound, which may influence redox properties .
Benzamide-Containing Thiazole Derivatives
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
This compound () shares the benzamide-thiazole motif but lacks the fused naphthalene system. The chlorine substituents confer distinct electronic effects (electron-withdrawing) compared to iodine (polarizable, weaker electron-withdrawing). The simpler thiazole ring may reduce planarity and π-stacking ability relative to the naphthothiazole core.
Pyrimidino-Pyrazol-Benzamide Derivatives
Compound 11 (), 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole, incorporates a benzamide group but replaces iodine with a pyrimidino-pyrazol system. The target compound’s iodine may confer heavier-atom effects useful in crystallography or radiosensitization .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Key Compounds
Biological Activity
(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with an iodine atom, a naphthothiazole moiety, and a benzamide group. Its molecular formula is C15H12IN3S, with a molecular weight of approximately 353.34 g/mol. The presence of the iodine atom is significant as it may influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthothiazole Core : This is achieved through cyclization reactions involving naphthalene derivatives and thioamides.
- Amide Coupling : The benzamide group is introduced via amide coupling reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Its mechanism may include:
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in disease pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing various biological pathways .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial Properties : Some investigations have pointed towards its effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | Similar to target | Less potent in anticancer assays |
| (E)-2-bromo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | Bromine instead of iodine | Different reactivity and lower biological activity |
| N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide | Lacks iodine | No significant activity reported |
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study evaluated its effects on breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency .
- Study 2 : Another investigation assessed its antimicrobial properties against Gram-positive bacteria, revealing promising results with minimal inhibitory concentrations comparable to established antibiotics .
Q & A
Basic: What are the common synthetic routes for (E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the naphthothiazole core via condensation of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .
- Iodination : Introduction of the iodine substituent at the ortho position of the benzamide moiety using iodine sources (e.g., NIS) in the presence of a Lewis acid .
- Ylidene Formation : Condensation of the naphthothiazole amine with a benzoyl chloride derivative, followed by tautomerization to stabilize the (E)-configuration .
Methodological Insight : Optimize reaction conditions (e.g., solvent-free protocols or Eaton’s reagent) to improve yields (e.g., 90–96% achieved in analogous thiazole syntheses) .
Basic: How is the (E)-configuration of the ylidene group confirmed experimentally?
The (E)-configuration is verified using:
- NMR Spectroscopy : Distinct coupling patterns in -NMR (e.g., deshielded protons on the benzamide and naphthothiazole moieties) .
- X-ray Crystallography : Definitive structural elucidation, as demonstrated in related benzothiazolylidene benzamides .
- IR Spectroscopy : Stretching frequencies of C=N bonds (1600–1650 cm) and absence of N-H peaks confirm tautomeric stabilization .
Advanced: How can computational methods guide the optimization of synthetic pathways for this compound?
- DFT Calculations : Predict reaction energetics (e.g., transition states for cyclization or iodination steps) and regioselectivity .
- Molecular Docking : Screen for potential biological targets (e.g., enzymes or receptors) by modeling interactions between the iodine substituent and hydrophobic binding pockets .
- Solvent Effects : Use COSMO-RS simulations to select solvents that enhance reaction rates or yields .
Example : DFT studies on analogous naphthothiazoles revealed that electron-donating groups on the benzamide ring accelerate cyclization by lowering activation energy .
Advanced: What strategies resolve contradictory data in biological activity assessments of this compound?
Contradictions (e.g., varying IC values across studies) may arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .
- Purity Issues : HPLC or LC-MS validation (>95% purity) is critical, as byproducts like hydroxylated derivatives (from oxidation) can skew results .
- Metabolic Stability : Evaluate in vitro liver microsomal assays to account for rapid degradation, which may explain discrepancies between in vitro and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
